molecular formula C14H22N4O8 B605855 Azido-PEG4-CH2CO2-NHS CAS No. 1807534-82-2

Azido-PEG4-CH2CO2-NHS

Cat. No.: B605855
CAS No.: 1807534-82-2
M. Wt: 374.35
InChI Key: GXXUNGLWTNJERF-UHFFFAOYSA-N
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Description

Azido-PEG4-CH2CO2-NHS is a polyethylene glycol derivative containing an azide group and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]non-4-yne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mechanism of Action

Target of Action

Azido-PEG4-CH2CO2-NHS primarily targets primary amine groups . These groups are commonly found in the side chains of lysine residues or aminosilane-coated surfaces .

Mode of Action

This compound modifies primary amine groups by adding an azido group via a stable amide bond . The azide group can then react with terminal alkynes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), strained cyclooctynes (e.g., DBCO or BCN compounds) via copper-free click reaction, or with phosphine-labeled molecules by a mechanism known as Staudinger chemistry .

Biochemical Pathways

The azide group of this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is part of the broader field of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Pharmacokinetics

This compound is a PEG derivative, meaning it contains a polyethylene glycol (PEG) spacer . This hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability .

Result of Action

The result of the action of this compound is the efficient and specific conjugation of derivatized molecules in biological samples . This can be used for various purposes, such as labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is more stable in aqueous solutions compared to non-aqueous ones due to its hydrophilic PEG spacer . Furthermore, the compound should be stored at -20°C for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG4-CH2CO2-NHS is synthesized through a multi-step process. The synthesis begins with the preparation of polyethylene glycol with a terminal azide group. This is achieved by reacting polyethylene glycol with sodium azide in the presence of a suitable solvent. The resulting azido-terminated polyethylene glycol is then reacted with succinic anhydride to introduce a carboxyl group. Finally, the carboxyl group is activated by reacting with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-CH2CO2-NHS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-PEG4-CH2CO2-NHS has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.

    Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

    Industry: Applied in the production of functionalized materials and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG4-CH2CO2-NHS is unique due to its specific polyethylene glycol chain length and the presence of both azide and N-hydroxysuccinimide ester groups. This combination provides enhanced solubility in aqueous media and versatile reactivity for bioconjugation and click chemistry applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O8/c15-17-16-3-4-22-5-6-23-7-8-24-9-10-25-11-14(21)26-18-12(19)1-2-13(18)20/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXUNGLWTNJERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601119214
Record name Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807534-82-2
Record name Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807534-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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